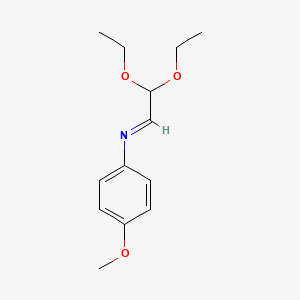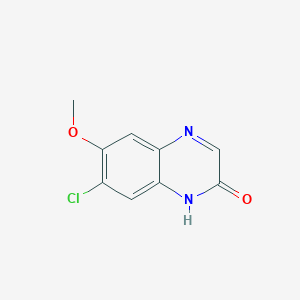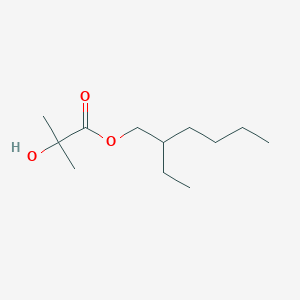![molecular formula C11H12OS B14291640 S-[(2-Ethenylphenyl)methyl] ethanethioate CAS No. 126981-01-9](/img/structure/B14291640.png)
S-[(2-Ethenylphenyl)methyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(2-Ethenylphenyl)methyl] ethanethioate: is an organic compound with the molecular formula C11H12OS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Ethenylphenyl)methyl] ethanethioate typically involves the reaction of 2-ethenylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-[(2-Ethenylphenyl)methyl] ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-[(2-Ethenylphenyl)methyl] ethanethioate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving thioesters. It may also serve as a model compound for understanding the behavior of thioesters in biological systems.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s reactivity and ability to form stable derivatives make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique chemical properties allow for the creation of specialized products with desired characteristics.
Mechanism of Action
The mechanism of action of S-[(2-Ethenylphenyl)methyl] ethanethioate involves its reactivity as a thioester. Thioesters are known to participate in various biochemical reactions, including acyl transfer reactions. The sulfur atom in the thioester group can act as a nucleophile, attacking electrophilic centers and facilitating the formation of new bonds. This reactivity is crucial in many enzymatic processes and synthetic applications.
Comparison with Similar Compounds
- S-(2-Methylphenyl) ethanethioate
- S-Ethyl ethanethioate
- S-Methyl ethanethioate
Comparison: S-[(2-Ethenylphenyl)methyl] ethanethioate is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. Compared to S-(2-Methylphenyl) ethanethioate, the ethenyl group provides a site for polymerization and other reactions. S-Ethyl ethanethioate and S-Methyl ethanethioate lack the aromatic ring, making them less versatile in certain applications.
Properties
CAS No. |
126981-01-9 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
S-[(2-ethenylphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C11H12OS/c1-3-10-6-4-5-7-11(10)8-13-9(2)12/h3-7H,1,8H2,2H3 |
InChI Key |
HXJPKUALZMANRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


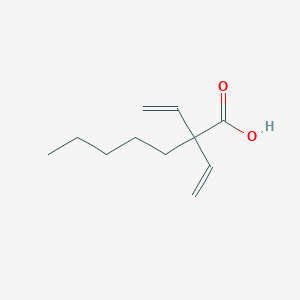
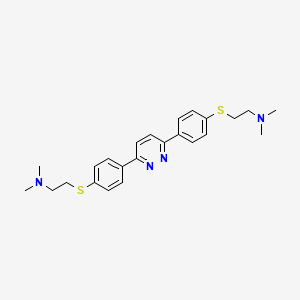
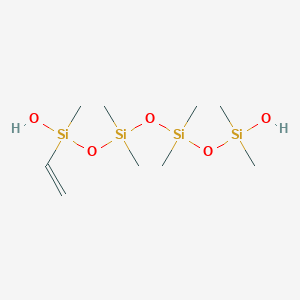
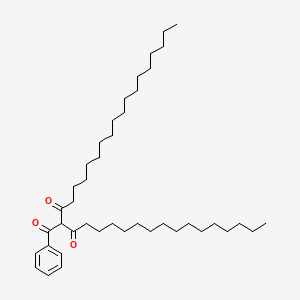
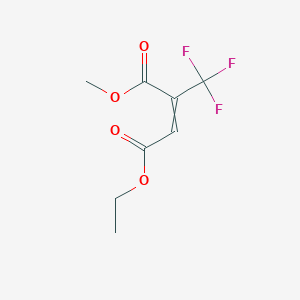

![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
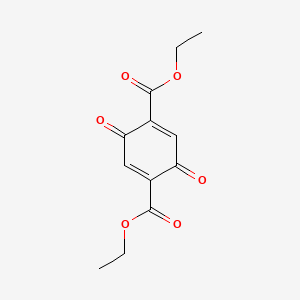
![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)

